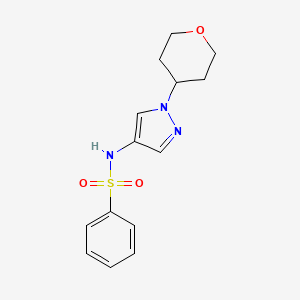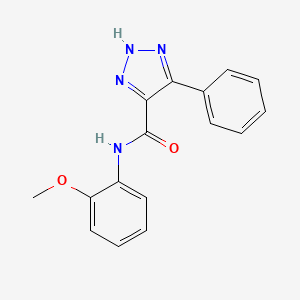![molecular formula C18H10F3N5O2 B2527156 3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919865-46-6](/img/structure/B2527156.png)
3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a structurally complex molecule that may be related to various pyrazolopyrimidine derivatives. These derivatives have been studied for their potential as ligands for the translocator protein 18 kDa (TSPO) and as imaging agents for positron emission tomography (PET) in the context of neuroinflammation and cancer imaging .
Synthesis Analysis
The synthesis of related pyrazolopyrimidine derivatives often involves multi-step reactions starting from basic aromatic compounds. For instance, the synthesis of a similar compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved in 9 steps from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole . Another example includes the synthesis of fluoroalkyl- and fluoroalkynyl- analogues via Sonogashira coupling reactions from a common iodinated intermediate . These methods suggest that the synthesis of the compound would likely involve similar complex organic synthesis techniques.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of multiple functional groups and aromatic systems, which are crucial for their biological activity. The presence of fluorine atoms, as seen in the compound of interest, is known to influence the binding affinity to proteins such as TSPO . The structural analysis would focus on the interactions between these functional groups and the target proteins or enzymes.
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions, which are often used in the radiolabeling process for PET imaging agents . The introduction of fluorine-18, a radioactive isotope, into these molecules is a key step in developing tracers for PET imaging. The chemical reactivity of the compound would be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the overall stability and reactivity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, stability, and lipophilicity, are important for their biological application. These properties can affect the biodistribution, brain uptake, and tumor accumulation of the compounds when used as PET imaging agents . The introduction of polar groups has been shown to influence the uptake by tumor cells and the clearance rate from excretory tissues . The compound's physical and chemical properties would be critical in determining its suitability for in vivo applications.
科学的研究の応用
Fluorinated Pyrazoles as Medicinal Chemistry Building Blocks
Fluorinated pyrazoles, such as those synthesized in the study by Surmont et al., are significant due to their functional groups that allow for further functionalization, making them valuable building blocks in medicinal chemistry. The synthetic strategy developed for new 3-amino-4-fluoropyrazoles involves monofluorination and condensation with different hydrazines, highlighting the importance of fluorinated compounds in drug design and development (Surmont et al., 2011).
Synthesis of Fluorocontaining Pyrazolo[3,4-d]pyrimidines
The work by Eleev et al. on the synthesis of fluorocontaining substituted amides of pyrazolo[3,4-d]pyrimidines exemplifies the methodologies in generating compounds with potential biological activities. These syntheses contribute to the development of novel compounds for further pharmacological evaluation (Eleev et al., 2015).
Benzamide-Based Pyrazoles with Antiviral Activities
The study by Hebishy et al. presents a novel route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable anti-avian influenza virus activity. This indicates the potential therapeutic applications of such compounds in antiviral drug development (Hebishy et al., 2020).
Anticancer and Anti-Inflammatory Properties
Research by Rahmouni et al. on pyrazolopyrimidines derivatives demonstrates the potential of such compounds as anticancer and anti-5-lipoxygenase agents, indicating their relevance in cancer therapy and inflammation management (Rahmouni et al., 2016).
Heterocyclic Synthesis and Molecular Docking
The work by Fahim et al. on the synthesis of novel heterocycles, including pyrazolo[5,1-c][1,2,4]triazine derivatives, and their antimicrobial and antiproliferative activities showcases the importance of such compounds in developing new therapeutic agents. Molecular docking studies further provide insights into the mechanisms of action at the molecular level (Fahim et al., 2021).
特性
IUPAC Name |
3,4-difluoro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N5O2/c19-11-2-4-12(5-3-11)26-16-13(8-23-26)18(28)25(9-22-16)24-17(27)10-1-6-14(20)15(21)7-10/h1-9H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFJSPOOPSWUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid](/img/structure/B2527084.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2527086.png)
![2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527087.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2527089.png)
![N-(2,5-dimethylphenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2527090.png)

